molecular formula C3H4Br3ClO B14520863 1,1,1-Tribromo-3-chloropropan-2-ol CAS No. 62872-18-8

1,1,1-Tribromo-3-chloropropan-2-ol

Cat. No.: B14520863
CAS No.: 62872-18-8
M. Wt: 331.23 g/mol
InChI Key: PDAVZQLYHNEBLU-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-3-chloropropan-2-ol is a halogenated propanol derivative featuring three bromine atoms on the first carbon, a chlorine atom on the third carbon, and a hydroxyl group on the second carbon (structure: Br₃C–CH(OH)–CH₂Cl). This compound’s unique substitution pattern confers distinct physicochemical properties, including high molecular weight (calculated ~331.5 g/mol) and polarity due to the hydroxyl group.

Properties

CAS No.

62872-18-8

Molecular Formula

C3H4Br3ClO

Molecular Weight

331.23 g/mol

IUPAC Name

1,1,1-tribromo-3-chloropropan-2-ol

InChI

InChI=1S/C3H4Br3ClO/c4-3(5,6)2(8)1-7/h2,8H,1H2

InChI Key

PDAVZQLYHNEBLU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)(Br)Br)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-3-chloropropan-2-ol can be synthesized through the bromination of 3-chloropropan-2-ol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the carbon chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Tribromo-3-chloropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-tribromo-3-chloropropan-2-ol involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a highly reactive compound. It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,1-Tribromo-3-chloropropan-2-ol with structurally or functionally related halogenated propanes and propanols, drawing from available evidence.

1,1,1-Trichloro-2-methyl-2-propanol

  • Structure : Cl₃C–C(CH₃)(OH)–CH₃ (with ½ H₂O hydration) .
  • Molecular Weight : 186.46 g/mol (hydrated form).
  • Physical Properties :
    • Boiling Point: 173–175°C
    • Melting Point: 75–79°C
    • Flash Point: 100°C
  • Key Differences: The methyl group and trichloro substitution reduce polarity compared to the tribromo-chloro-propanol. Lower molecular weight (vs. ~331.5 g/mol for the target compound) suggests differences in volatility and solubility.
  • Functional Impact : The hydroxyl group enables hydrogen bonding, but the methyl groups may hinder reactivity in nucleophilic substitutions compared to the less sterically hindered target compound.

1,2,3-Trichloropropane

  • Structure : Cl–CH₂–CHCl–CH₂Cl .
  • CAS : 96-18-4.
  • Molecular Weight: 147.43 g/mol.
  • Toxicology: Classified as a hazardous air pollutant due to carcinogenicity and organ toxicity .
  • Key Differences :
    • Lack of a hydroxyl group reduces polarity and water solubility.
    • The target compound’s bromine substituents likely increase environmental persistence compared to trichloropropane’s higher volatility.

Chloropropylate

  • CAS : 5836-10-2, 2921-88-2 .
  • Functional Role : Acaricide (ester derivative of chlorinated propane).
  • Key Differences :
    • Ester functional group contrasts with the target compound’s alcohol group, altering reactivity (e.g., hydrolysis susceptibility).
    • Likely lower acidity (pKa) compared to the hydroxyl-containing target compound.

3-Chloro-1-propene (Allyl Chloride)

  • Structure : CH₂=CH–CH₂Cl .
  • CAS : 107-05-1.
  • Molecular Weight : 76.53 g/mol.
  • Reactivity : Undergoes addition reactions (via alkene) and nucleophilic substitutions (via chloride).
  • Key Differences :
    • Unsaturation (C=C) enhances reactivity in polymerization, unlike the saturated target compound.
    • Lower halogen content and molecular weight result in higher volatility.

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups Toxicity Notes
This compound ~331.5 (calc.) N/A N/A –OH, –Br₃, –Cl Likely high persistence
1,1,1-Trichloro-2-methyl-2-propanol 186.46 173–175 75–79 –OH, –Cl₃, –CH₃ Limited data
1,2,3-Trichloropropane 147.43 142–156 N/A –Cl₃ Carcinogenic
Allyl Chloride 76.53 45 -134 –Cl, C=C Irritant

Research Findings and Implications

  • Halogen Effects : Bromine’s higher atomic mass and lower electronegativity compared to chlorine may increase the target compound’s density and environmental persistence.
  • Toxicity Considerations: While 1,2,3-Trichloropropane is carcinogenic , the target compound’s bromine content and hydroxyl group may alter metabolic pathways, warranting specific toxicological studies.

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